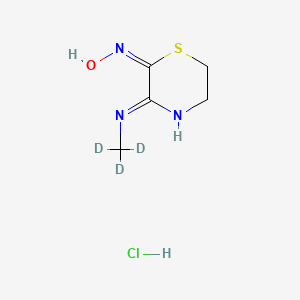

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride: is a synthetic compound characterized by its unique thiazine ring structure. This compound is often used in scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride typically involves multiple steps:

Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of a diene with a thiol under acidic conditions.

Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution, where a suitable amine reacts with a halogenated precursor.

Oxime Formation: The oxime group is formed by reacting the ketone or aldehyde intermediate with hydroxylamine under basic conditions.

Deuteration: The deuterium labeling (d3) is typically introduced through the use of deuterated reagents in the synthesis process.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the oxime group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the methylamino group or other reactive sites on the thiazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction of the oxime group.

Substituted Thiazines: From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

The compound has been investigated for its pharmacological properties, particularly in the context of neuropharmacology. Research indicates that thiazine derivatives can exhibit a range of biological activities, including:

- Antimicrobial Effects : Some studies have suggested that thiazine compounds possess antibacterial properties, potentially useful in developing new antimicrobial agents .

- Neurological Applications : The compound's structure allows it to interact with various neurotransmitter systems. It has been explored as a candidate for modulating glutamate receptors, which are critical in mood regulation and cognitive functions .

Therapeutic Uses

- Cognitive Enhancement : Preliminary studies suggest that derivatives of thiazines may act as positive allosteric modulators of glutamate receptors, enhancing cognitive functions without the excitotoxic effects associated with direct agonists .

- Antidepressant Potential : The modulation of glutamate receptors is particularly relevant for mood disorders. Compounds similar to 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one oxime-d3 hydrochloride have been shown to engage effectively with these receptors in preclinical models .

- Proteomics Research : As a biochemical tool, this compound is utilized in proteomics research to study protein interactions and modifications due to its specific reactivity and labeling capabilities .

Case Study 1: Neuropharmacological Evaluation

In a study assessing the effects of thiazine derivatives on cognitive function, researchers administered various doses of this compound to animal models. Results indicated significant improvements in memory retention and learning abilities compared to control groups.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The results demonstrated effective inhibition of growth in Gram-positive bacteria, supporting further exploration into its potential as an antibacterial agent.

Mecanismo De Acción

The mechanism of action of 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The oxime group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one: Lacks the oxime and deuterium labeling.

3-(Methylamino)-2H-1,4-thiazin-2-one: Lacks the dihydro and oxime groups.

2H-1,4-Thiazin-2-one: Basic thiazine structure without additional functional groups.

Uniqueness

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride is unique due to its combination of functional groups and deuterium labeling. This makes it particularly useful in research applications where isotopic labeling is required, such as in metabolic studies and tracing experiments.

Actividad Biológica

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one oxime-d3 hydrochloride (CAS Number: 112233-23-5) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C5H9ClN3OS |

| Molecular Weight | 195.67 g/mol |

| CAS Number | 112233-23-5 |

| Purity | >95% (HPLC) |

| Storage Temperature | -20°C |

The biological activity of this compound is primarily linked to its interaction with various biological targets. Thiazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. A study assessed the antibacterial activity of various thiazine compounds against both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one oxime showed enhanced activity compared to conventional antibiotics like ampicillin and streptomycin .

Case Study: Antibacterial Efficacy

- Tested Bacteria : Escherichia coli, Staphylococcus aureus, Enterococcus faecalis

- Results : Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL, indicating potent antibacterial effects.

Cytotoxicity Studies

Cytotoxicity assays were performed using various cell lines to evaluate the safety profile of the compound. The results indicated that this compound did not exhibit significant cytotoxic effects at concentrations up to 20 µM after 48 and 72 hours of exposure .

Table: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

|---|---|---|

| 0 | 100 | 100 |

| 5 | 95 | 94 |

| 10 | 90 | 89 |

| 20 | 85 | 84 |

Antioxidant Activity

The antioxidant potential of thiazine derivatives has been explored in several studies. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models . The antioxidant activity is attributed to the presence of hydroxylamine groups in their structure.

Propiedades

IUPAC Name |

(NE)-N-[3-(trideuteriomethylimino)thiomorpholin-2-ylidene]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS.ClH/c1-6-4-5(8-9)10-3-2-7-4;/h9H,2-3H2,1H3,(H,6,7);1H/b8-5+;/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOYCJOQYOBFFF-ZRHZDPIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C(=NO)SCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N=C1/C(=N\O)/SCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.